![molecular formula C9H20N2O3 B13485187 tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the amino alcohol to form the desired carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate involves its ability to protect functional groups during chemical reactions. The carbamate group can be easily removed under mild acidic conditions, releasing the free amine or alcohol. This property makes it an effective protecting group in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
tert-Butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate: Another carbamate with a slightly different structure.
tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate: A related compound with a pyrrolidine ring.
Uniqueness
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for selective protection and deprotection in complex synthetic sequences, making it a valuable tool in advanced organic synthesis.
Propriétés
Formule moléculaire |
C9H20N2O3 |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-6(10)7(5-12)11-8(13)14-9(2,3)4/h6-7,12H,5,10H2,1-4H3,(H,11,13)/t6-,7+/m0/s1 |
Clé InChI |
LIVUZRASEMVBNR-NKWVEPMBSA-N |
SMILES isomérique |
C[C@@H]([C@@H](CO)NC(=O)OC(C)(C)C)N |
SMILES canonique |
CC(C(CO)NC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B13485110.png)
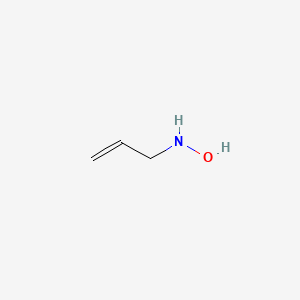
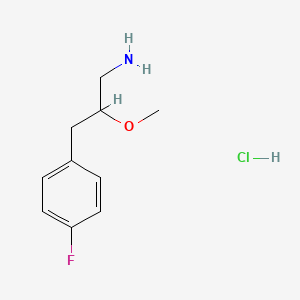
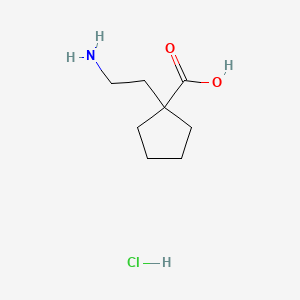

![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)
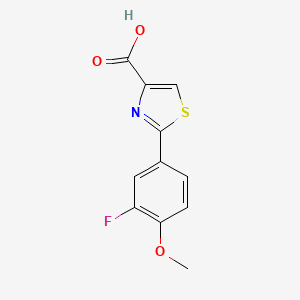
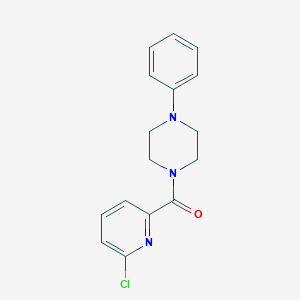

![6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol](/img/structure/B13485172.png)
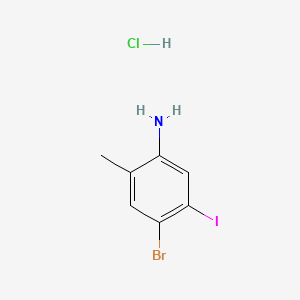


![3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13485188.png)
